N-(4-chlorophenyl)-2-(propylamino)acetamide

Description

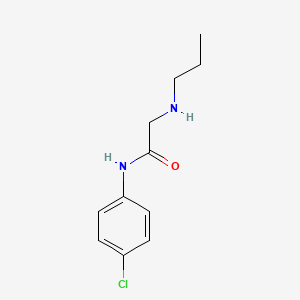

N-(4-chlorophenyl)-2-(propylamino)acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the nitrogen atom and a propylamino (-NHCH₂CH₂CH₃) substituent on the adjacent carbon (Fig. 1).

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(propylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-2-7-13-8-11(15)14-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXFBZMEXOIBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(propylamino)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to a propylaminoacetamide structure. This specific arrangement contributes to its unique chemical reactivity and biological properties. The presence of the chlorine atom is particularly noteworthy as it can influence interactions with biological targets through mechanisms such as hydrogen bonding and halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety within the compound can engage with specific enzymes and receptors, modulating their activity. This interaction may lead to effects such as:

- Inhibition of enzyme activity

- Modulation of receptor signaling pathways

These mechanisms are crucial for understanding how the compound exerts its pharmacological effects.

Anticancer Properties

This compound has been studied for its anticancer potential . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:

The compound's efficacy is often compared to established chemotherapeutic agents, revealing promising results in inhibiting cancer cell proliferation.

Antimicrobial Activity

Additionally, this compound has shown significant antimicrobial properties . Studies have indicated that it can inhibit the growth of various bacterial strains, although specific data on effective concentrations is still emerging.

Case Studies

- Study on Anticancer Activity : A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. Results demonstrated that this compound exhibited a stronger inhibitory effect compared to traditional agents like doxorubicin, particularly in breast cancer models .

- Mechanistic Insights : Another investigation utilized docking studies to elucidate the binding interactions of this compound with tubulin, suggesting that its anticancer activity may be linked to disruptions in microtubule dynamics, leading to apoptosis in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-bromophenyl)-2-(propylamino)acetamide | C11H14BrN | Different halogen; varied biological profile |

| N-(2,4-dichlorophenyl)-2-(propylamino)acetamide | C11H15Cl2N | Dichloro substitution enhances biological activity |

| N-(3-chloro-phenyl)-N-propylacetamide | C11H14ClN | Different chloro substitution pattern |

This comparison highlights how variations in halogen substitution can significantly impact the biological activity of related compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

- Antibacterial Activity : Research has shown that derivatives of N-(4-chlorophenyl)-2-(propylamino)acetamide possess significant antibacterial properties against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Its structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory conditions.

- Analgesic Properties : The compound's ability to modulate pain pathways indicates its potential as an analgesic agent.

Antibacterial Activity Study

A study conducted on various derivatives of this compound assessed their antibacterial efficacy using the disc diffusion method. The results indicated that several derivatives exhibited substantial inhibition zones against tested bacteria, highlighting their potential as therapeutic agents .

| Compound Name | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Pseudomonas aeruginosa | 12 |

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of related compounds has provided insights into how modifications to the chemical structure can enhance biological activity. For instance, altering substituents on the aromatic ring has been shown to significantly impact antibacterial potency .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The 4-chlorophenyl group is a common motif in acetamide derivatives. Key comparisons include:

Substituent Impact :

Substituent Effects on the Acetamide Side Chain

Variations in the aminoalkyl side chain significantly alter physicochemical and biological properties:

Key Observations :

- Carbamoyl derivatives (e.g., ) exhibit higher molecular weights and logP values, suggesting reduced aqueous solubility compared to alkylamino analogs.

Preparation Methods

Synthesis via Acylation of 4-Chloroaniline with Bromoacetyl Bromide Followed by Amination

One of the most documented preparation methods involves a two-step synthesis starting from 4-chloroaniline:

Step 1: Formation of 2-Bromo-N-(4-chlorophenyl)acetamide

- React 4-chloroaniline (5.08 g, 40 mmol) with saturated potassium carbonate solution in dichloromethane (60 mL) under ice-bath conditions.

- Add bromoacetyl bromide (4.43 mL, 50 mmol) dropwise over 5 minutes while maintaining the temperature.

- Stir the mixture at ice-bath temperature for 1 hour.

- Remove dichloromethane by rotary evaporation.

- Extract the residue with ethyl acetate, wash with deionized water, dry over anhydrous magnesium sulfate, and filter.

- Remove ethyl acetate under reduced pressure to get crude 2-bromo-N-(4-chlorophenyl)acetamide.

- Purify by flash chromatography (n-hexane:ethyl acetate = 4:1).

- Yield: approximately 80%.

Step 2: Nucleophilic Substitution with Propylamine

- Dissolve 2-bromo-N-(4-chlorophenyl)acetamide (2.49 g, 10 mmol) and saturated potassium carbonate in dichloromethane (20 mL).

- Stir at room temperature until dissolved.

- Add propylamine (10 mmol) dropwise and stir for 3 hours at room temperature.

- Remove dichloromethane under vacuum.

- Add deionized water and extract with ethyl acetate.

- Wash organic layer with water, dry over anhydrous magnesium sulfate, filter, and evaporate solvent to obtain crude product.

- Purify as necessary to obtain N-(4-chlorophenyl)-2-(propylamino)acetamide.

This method is efficient, providing good yields and relatively mild reaction conditions, making it suitable for laboratory-scale synthesis.

Alternative Synthetic Routes via Condensation and Substitution Reactions

Some patents and literature describe related synthetic routes involving condensation of intermediates with appropriate leaving groups:

Use of Halogenated or Sulfonyloxy-Substituted Precursors

- Compounds with leaving groups such as chlorine, bromine, iodine, or sulfonyloxy groups (e.g., 4-methylphenyl-sulfonyloxy) are reacted with amines to form the desired amide derivatives.

- This approach allows for selective substitution and can be adapted to prepare various derivatives by changing the amine or the leaving group precursor.

- The reaction typically involves stirring the halogenated intermediate with the amine in an organic solvent under controlled temperature, followed by work-up and purification.

Reaction Conditions and Purification

- Solvents: Dichloromethane is commonly used for both acylation and substitution steps due to its ability to dissolve reactants and facilitate phase separation during work-up.

- Bases: Saturated potassium carbonate solution is employed to neutralize acids formed during acylation and to promote nucleophilic substitution.

- Temperature: Ice-bath cooling is critical during acylation to control the exothermic reaction; room temperature is sufficient for substitution.

- Purification: Flash chromatography with a mixture of n-hexane and ethyl acetate is effective for isolating pure products.

- Drying Agents: Anhydrous magnesium sulfate is used to remove residual water from organic extracts.

Summary Table of Preparation Method

| Step | Reactants & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Chloroaniline + Bromoacetyl bromide + K2CO3 | Dichloromethane | 0°C (ice bath) | ~80 | Dropwise addition, 1 hour stirring |

| 2 | 2-Bromo-N-(4-chlorophenyl)acetamide + Propylamine + K2CO3 | Dichloromethane | Room temperature | Not specified | Stirring for 3 hours, nucleophilic substitution |

| Purification | Flash chromatography (n-hexane:ethyl acetate 4:1) | N/A | N/A | N/A | Used after step 1 and step 2 |

Research Findings and Considerations

- The acylation step is highly selective for the amide bond formation with 4-chloroaniline, minimizing side reactions.

- The use of bromoacetyl bromide provides a good leaving group facilitating the subsequent nucleophilic substitution with propylamine.

- Reaction times and temperatures are optimized to maximize yield and purity.

- The methodology allows for structural variation by substituting different amines, enabling the synthesis of a range of analogs.

- The process is scalable and suitable for further pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-(propylamino)acetamide, and what reaction conditions are critical for high yield?

- Methodological Answer : A common approach involves coupling 4-chlorophenylacetic acid with propylamine using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. Triethylamine is often added to maintain a basic pH (~273 K) to facilitate amide bond formation . Post-reaction, extraction with dichloromethane and purification via slow evaporation from solvent mixtures (e.g., dichloromethane/ethyl acetate) yield crystalline products. Key parameters include stoichiometric control of reactants and temperature to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm molecular connectivity, with attention to amide NH (~8–10 ppm) and aromatic protons (~7 ppm for 4-chlorophenyl) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying dihedral angles between aromatic rings (e.g., 65.2° in related acetamides) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) critical for packing stability .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 284.07 g/mol for analogs) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for N-(4-chlorophenyl)-acetamide derivatives be resolved?

- Methodological Answer : Contradictions in bond lengths/angles or hydrogen-bonding patterns may arise from refinement errors or dynamic disorder. Use SHELXL with anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate structures using checkCIF (via IUCr) to flag geometric outliers (e.g., bond-length mismatches >3σ) . For ambiguous electron density, consider twinning analysis or alternative space groups .

Q. What strategies optimize synthetic yield while minimizing impurities in this compound synthesis?

- Methodological Answer :

- Reagent Selection : Replace carbodiimides with mixed anhydrides or active esters to reduce racemization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates vs. dichloromethane, but require rigorous drying to avoid hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates unreacted amines or chlorophenyl byproducts. Monitor via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How do intermolecular interactions influence the stability and polymorphism of this compound?

- Methodological Answer : Hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking between chlorophenyl rings stabilize crystal lattices. For example, in related structures, infinite chains along [100] via N–H⋯O bonds are observed . Polymorphism screening via solvent-drop grinding or temperature-gradient crystallization can identify metastable forms. Use DSC/TGA to assess thermal stability of polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.